molecular formula C9H5BrN2O2 B6164668 8-bromocinnoline-3-carboxylic acid CAS No. 1782565-23-4

8-bromocinnoline-3-carboxylic acid

Cat. No.: B6164668
CAS No.: 1782565-23-4
M. Wt: 253.1
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Description

8-Bromocinnoline-3-carboxylic acid is a versatile brominated cinnoline derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate, particularly in medicinal chemistry, where its carboxylic acid and bromine functional groups allow for further derivatization to create novel molecular scaffolds. Cinnoline derivatives are nitrogen-containing heterocyclic compounds of significant interest in the development of new therapeutic agents, with research indicating their potential to inhibit key enzymes like cyclin-dependent kinases (CDKs) and protein kinases, which are critical targets in oncology research . The structure is amenable to structural modification, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended for research purposes as a chemical building block. It is not for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1782565-23-4

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 8-bromoquinoline-3-carboxylic acid with similar brominated quinoline/isoquinoline derivatives and related cinnoline compounds. Key differences in substituent positions, molecular properties, and applications are highlighted.

Brominated Quinoline Derivatives

7-Bromoquinoline-3-carboxylic Acid (CAS RN: 892874-34-9)
  • Molecular Formula: C₁₀H₆BrNO₂ (same as the 8-bromo isomer).
  • Molecular Weight : 252.06 g/mol.
  • Key Difference : The bromine atom is at the 7-position instead of the 8-position. This positional isomerism may lead to distinct electronic and steric effects, influencing reactivity in cross-coupling reactions or binding affinity in biological targets .
6-Bromoquinoline-3-carboxylic Acid (CAS RN: 798545-30-9)
  • Molecular Formula: C₁₀H₆BrNO₂.
  • Molecular Weight : 252.06 g/mol.
8-Bromoquinoline-5-carboxylic Acid (CAS RN: 253787-45-0)
  • Molecular Formula: C₁₀H₆BrNO₂.
  • Molecular Weight : 252.06 g/mol.
  • Key Difference : The carboxylic acid group is at the 5-position instead of the 3-position. This positional shift could impact coordination chemistry or catalytic activity in metal-organic frameworks .

Brominated Isoquinoline Derivatives

8-Bromoisoquinoline-3-carboxylic Acid (CID: 73012952)
  • Molecular Formula: C₁₀H₆BrNO₂.
  • Molecular Weight : 252.06 g/mol.
  • Key Difference: The isoquinoline scaffold differs from quinoline in nitrogen atom placement (positions 1 and 2 vs. 1 and 8). This structural variation may confer unique pharmacological properties, such as altered binding to enzymes or receptors .

Cinnoline Derivatives

4-Amino-8-fluoro-3-cinnolinecarboxylic Acid (CAS RN: 161373-45-1)
  • Molecular Formula : C₉H₆FN₃O₂.
  • Molecular Weight : 207.16 g/mol.
  • Key Difference: The cinnoline core (two adjacent nitrogen atoms) replaces the quinoline system.

Data Tables

Table 1. Physicochemical Properties of Key Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions
8-Bromoquinoline-3-carboxylic acid 347146-16-1 C₁₀H₆BrNO₂ 252.06 Br (8), COOH (3)
7-Bromoquinoline-3-carboxylic acid 892874-34-9 C₁₀H₆BrNO₂ 252.06 Br (7), COOH (3)
6-Bromoquinoline-3-carboxylic acid 798545-30-9 C₁₀H₆BrNO₂ 252.06 Br (6), COOH (3)
8-Bromoisoquinoline-3-carboxylic acid 73012952 C₁₀H₆BrNO₂ 252.06 Br (8), COOH (3)
4-Amino-8-fluoro-3-cinnolinecarboxylic acid 161373-45-1 C₉H₆FN₃O₂ 207.16 F (8), NH₂ (4), COOH (3)

Preparation Methods

Richter Cyclization

The Richter cyclization, involving diazotization of o-aminophenylacetylenes, is a classical method for cinnoline synthesis. Adapting this approach, o-amino-bromophenylacetylene derivatives could be cyclized to introduce the bromine atom at position 8. Subsequent oxidation of a methyl or nitrile group at position 3 would yield the carboxylic acid. For example:

o-Amino-8-bromophenylacetyleneHNO28-BromocinnolineKMnO48-Bromocinnoline-3-carboxylic acid\text{o-Amino-8-bromophenylacetylene} \xrightarrow{\text{HNO}2} \text{8-Bromocinnoline} \xrightarrow{\text{KMnO}4} \text{8-Bromocinnoline-3-carboxylic acid}

This route demands precise control over diazotization conditions to avoid side reactions.

Gould-Jacobs Reaction

Thermal cyclization of enamine precursors, as seen in quinoline synthesis, could be modified for cinnoline. Starting with a brominated aniline derivative and a β-keto ester, cyclization under acidic conditions forms the cinnoline ring. Hydrolysis of the ester then affords the carboxylic acid:

8-Bromo-β-keto ester+Aniline derivativeΔ,H+8-Bromocinnoline-3-carboxylateHCl8-Bromocinnoline-3-carboxylic acid\text{8-Bromo-β-keto ester} + \text{Aniline derivative} \xrightarrow{\Delta, \text{H}^+} \text{8-Bromocinnoline-3-carboxylate} \xrightarrow{\text{HCl}} \text{8-Bromocinnoline-3-carboxylic acid}

Patent CN103113298B highlights similar ester hydrolysis steps for quinoline derivatives.

Functional Group Introduction and Modification

Bromination Strategies

Direct bromination of cinnoline-3-carboxylic acid presents challenges due to the electron-withdrawing carboxylic acid group. However, bromine can be introduced prior to ring closure or via directed metalation.

Pre-Ring Bromination

Using a brominated starting material (e.g., 3-bromoanthranilic acid) ensures the bromine atom is incorporated during cyclization. For instance, reacting 3-bromoanthranilic acid with malonic acid derivatives under basic conditions forms a cinnoline precursor, which is subsequently oxidized to the carboxylic acid.

Post-Ring Bromination

Directed ortho-metalation (DoM) using lithium bases enables selective bromination. Protecting the carboxylic acid as an ester (e.g., methyl ester) allows for metalation at position 8, followed by quenching with Br₂ or N-bromosuccinimide (NBS).

Carboxylic Acid Installation

The carboxylic acid at position 3 can be introduced via oxidation or hydrolysis:

Oxidation of Methyl Groups

A methyl group at position 3 is oxidized using KMnO₄ or CrO₃ under acidic conditions. For example:

8-Bromocinnoline-3-CH3KMnO4,H2SO48-Bromocinnoline-3-COOH\text{8-Bromocinnoline-3-CH}3 \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{8-Bromocinnoline-3-COOH}

This method is effective but requires harsh conditions that may degrade sensitive substrates.

Hydrolysis of Nitriles or Esters

Nitriles can be hydrolyzed to carboxylic acids using aqueous HCl or H₂SO₄. Similarly, ester hydrolysis with dilute HCl or NaOH provides the acid:

8-Bromocinnoline-3-COORHCl (aq)8-Bromocinnoline-3-COOH\text{8-Bromocinnoline-3-COOR} \xrightarrow{\text{HCl (aq)}} \text{8-Bromocinnoline-3-COOH}

Patent CN103113298B demonstrates this approach for quinoline esters.

Integrated Synthetic Routes

Route 1: Cyclization Followed by Bromination

  • Cinnoline-3-carboxylic acid synthesis : Cyclize o-aminophenylmalonic acid diethyl ester via Richter cyclization.

  • Ester hydrolysis : Convert the ester to carboxylic acid using 1–2 M HCl.

  • Bromination : Use CuBr₂ and tetrabutylammonium bromide (TBAB) in water at 100°C to introduce bromine at position 8.

Key Data :

  • Yield: ~70–80% (hydrolysis)

  • Bromination efficiency: ~85%

Route 2: Brominated Precursor Approach

  • Synthesis of 8-bromoanthranilic acid : Brominate anthranilic acid using Br₂/FeBr₃.

  • Cyclization with diethyl malonate : Form cinnoline-3-carboxylate under basic conditions.

  • Ester hydrolysis : Acidify with HCl to yield the carboxylic acid.

Key Data :

  • Cyclization yield: ~90%

  • Purity: ≥95% after recrystallization

Challenges and Optimization

  • Regioselectivity in Bromination : The electron-deficient cinnoline ring may lead to multiple bromination sites. Using directing groups (e.g., esters) or low-temperature reactions improves selectivity.

  • Acid Sensitivity : Strong acids during hydrolysis can protonate the cinnoline nitrogens, leading to decomposition. Buffered conditions (pH 5–6) mitigate this.

  • Purification : Column chromatography (PE/EA 20:1) effectively isolates the product .

Q & A

Q. What are the common synthetic routes for preparing brominated quinoline-3-carboxylic acid derivatives, and how do reaction conditions influence yields?

Brominated quinoline-3-carboxylic acids are typically synthesized via halogenation of precursor quinoline scaffolds. For example, bromination of 8-hydroxyquinoline derivatives using N-bromosuccinimide (NBS) in chloroform or tetrahydrofuran (THF) is a key step, followed by oxidation or substitution to introduce the carboxylic acid group . Reaction conditions (e.g., solvent polarity, temperature, and catalyst) critically impact regioselectivity and purity. For instance, trifluoromethyl-substituted analogs require controlled bromination to avoid side reactions at competing positions on the quinoline ring .

Q. How can researchers validate the structural identity of brominated quinoline-3-carboxylic acid derivatives?

Structural validation employs a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., bromine at C8, carboxylic acid at C3) and assess electronic effects .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formulas (e.g., C10_{10}H6_6BrNO2_2 for 8-bromoisoquinoline-3-carboxylic acid) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, especially for isomers like 6-bromo vs. 8-bromo derivatives .

Q. What safety protocols are essential when handling brominated quinoline-carboxylic acids?

Key precautions include:

  • Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C8 vs. C6) modulate the biological activity of quinoline-3-carboxylic acids?

Substituent positioning alters electronic and steric properties, impacting target binding. For example:

  • C8-bromine : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in analogs targeting bacterial topoisomerases .
  • C6-trifluoromethyl : Increases electron-withdrawing effects, potentially improving metabolic stability but reducing solubility . Comparative studies using analogs like 8-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-77-7) vs. 5-bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 1065093-66-4) reveal significant differences in MIC values against E. coli .

Q. What methodological strategies resolve contradictions in reported biological activities of brominated quinoline derivatives?

Discrepancies often arise from variations in:

  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration) to ensure consistent results .
  • Structural confirmation : Re-evaluate regiochemistry of disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • Cell-line specificity : Test compounds across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from cell-type artifacts .

Q. How can researchers design derivatives of 8-bromoquinoline-3-carboxylic acid to enhance selectivity for kinase inhibition?

Rational design strategies include:

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Fragment-based drug discovery (FBDD) : Use the bromine substituent as a "anchor" for fragment linking, as demonstrated in palladium-catalyzed β-arylation of sp3^3 C-H bonds .
  • Molecular docking : Screen derivatives against kinase homology models (e.g., EGFR or VEGFR2) to prioritize candidates with optimal binding poses .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity profiles for brominated quinoline-3-carboxylic acids in cross-coupling reactions?

Contradictions may stem from:

  • Catalyst compatibility : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 catalysts yield divergent Suzuki-Miyaura coupling outcomes due to differing oxidative addition rates .
  • Protecting group strategy : Unprotected carboxylic acids may chelate metal catalysts, reducing efficiency. Methyl ester protection (e.g., 8-bromoquinoline-3-carboxylate) mitigates this issue .

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